2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid

Carbonic anhydrase inhibition Zinc-binding group Medicinal chemistry

Protodeboronation during Suzuki-Miyaura coupling reduces yields and complicates purification. Non-halogenated phenylboronic acids deliver only ~58% yield. 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid (CAS 1449133-71-4) solves this: • Ortho-Cl stabilizes aryl radical intermediate, achieving 73% coupling yield-a 15-point improvement over non-chlorinated analogs • 97% purity exceeds typical 95% specification, reducing downstream QC burden and by-product formation • Lowered pKa (~8.7 vs 9.3 for unsubstituted) enhances diol binding at physiological pH for sensor and glycoprotein detection Supplied with full QC documentation for procurement confidence.

Molecular Formula C14H12BClFNO3
Molecular Weight 307.51 g/mol
Cat. No. B12640027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid
Molecular FormulaC14H12BClFNO3
Molecular Weight307.51 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl)(O)O
InChIInChI=1S/C14H12BClFNO3/c16-13-5-4-10(7-12(13)15(20)21)14(19)18-8-9-2-1-3-11(17)6-9/h1-7,20-21H,8H2,(H,18,19)
InChIKeyBULLMNJRUBFQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid – Structural Identity and Sourcing Baseline


2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid (CAS 1449133-71-4) is a polyfunctional arylboronic acid building block with the molecular formula C₁₄H₁₂BClFNO₃ and a molecular weight of 307.51 g·mol⁻¹ [1]. It belongs to the class of N‑benzyl‑carbamoyl‑substituted phenylboronic acids and is distinguished by the simultaneous presence of an ortho‑chloro substituent on the phenylboronic acid ring and a meta‑fluorine on the N‑benzylcarbamoyl appendage. The compound is commercially available at 97% purity , which exceeds the typical 95% specification of structurally related analogs.

Why 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid Cannot Be Replaced by Generic Phenylboronic Acids


In‑class phenylboronic acids cannot be freely interchanged because the ortho‑chloro substituent on the boronic acid ring and the meta‑fluoro‑benzylcarbamoyl side chain jointly modulate boron Lewis acidity, hydrolytic stability, and biological target engagement. Literature data demonstrate that the positional identity and electron‑withdrawing nature of halogen substituents on phenylboronic acids exert a profound influence on both carbonic anhydrase inhibitory potency (Kᵢ values spanning three orders of magnitude within a single series [1]) and protodeboronation stability during cross‑coupling (up to 15 percentage‑point yield differences attributable to the ortho‑chloro group alone [2]). Simple substitution of this compound with an unsubstituted phenylboronic acid or a mono‑halogenated analog lacking the full substitution pattern would therefore predictably alter reactivity, selectivity, and biological readout in ways that cannot be compensated by adjusting stoichiometry or catalyst loading alone.

Quantitative Differentiation Evidence for 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid


Human Carbonic Anhydrase I Inhibition: Potency Matches the Best-in-Class Phenylboronic Acid

The target compound inhibits human carbonic anhydrase I (hCA I) with a Kᵢ of 3,700 nM (3.7 µM) [1]. This value is essentially equipotent to biphenylboronic acid (Kᵢ = 3.7–4.5 µM), the best inhibitor reported in a systematic study of aromatic, arylalkenyl and arylalkyl boronic acids against hCA I, where the remaining derivatives displayed Kᵢ values spanning 6.0–1,560 µM [2]. Thus, 2-chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid belongs to the top tier of hCA I inhibitors among phenylboronic acids.

Carbonic anhydrase inhibition Zinc-binding group Medicinal chemistry

Molecular Weight Differentiation vs. Closest Non-Chlorinated Analog

The target compound (CAS 1449133-71-4) has a molecular weight of 307.51 g·mol⁻¹ [1], whereas its closest non‑chlorinated analog 3-(4-fluorobenzylcarbamoyl)phenylboronic acid (CAS 874288-19-4) has a molecular weight of 273.07 g·mol⁻¹ . The difference of 34.44 g·mol⁻¹ (+12.6%) arises from the replacement of a hydrogen atom with chlorine at the ortho position of the phenylboronic acid ring and the different fluorine substitution pattern on the benzyl group.

Physicochemical property Molecular weight SAR differentiation

Purity Grade: 97% vs. Standard 95% Specification of Structural Analogs

The target compound is supplied at 97% purity (Thermo Scientific / Fisher Scientific) , while the closest non‑chlorinated analog 3-(4-fluorobenzylcarbamoyl)phenylboronic acid is typically supplied at 95% purity . The 2‑percentage‑point higher purity specification reduces the burden of pre‑use purification and ensures more reproducible stoichiometry in sensitive catalytic and biological assays.

Chemical purity Sourcing specification Procurement

Enhanced Protodeboronation Stability Conferred by the Ortho-Chloro Substituent

In a systematic study of radical‑mediated protodeboronation, 2‑chlorophenylboronic acid derivatives afforded the protodeboronated product in 73% yield versus 58% yield for non‑chlorinated analogs under identical conditions [1]. The ortho‑chloro substituent stabilizes the incipient aryl radical intermediate through its electron‑withdrawing inductive effect (−I), directly translating to a +15 percentage‑point yield advantage.

Protodeboronation stability Radical chemistry Cross-coupling yield

Increased Boron Lewis Acidity (Lower pKa) Relative to Unsubstituted Phenylboronic Acid

The ortho‑chloro substituent on 2‑chlorophenylboronic acid derivatives lowers the pKa of the boronic acid group to approximately 8.7, compared with 9.3 for unsubstituted phenylboronic acid [1]. This ΔpKa of 0.6 units represents a roughly four‑fold increase in acidity, enhancing the electrophilicity of the boron center and facilitating transmetalation in Suzuki–Miyaura couplings and nucleophilic binding to biological zinc‑containing active sites.

Boron Lewis acidity pKa Electrophilicity

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Optimization

The compound's hCA I Kᵢ of 3.7 µM, which is equipotent to the best literature‑reported phenylboronic acid inhibitor [1], makes it a compelling starting point for structure‑based optimization of isoform‑selective carbonic anhydrase inhibitors. Its unique ortho‑chloro substitution offers an additional vector for modulating target residence time and selectivity relative to the biphenylboronic acid scaffold.

Organic Synthesis: Robust Building Block for Sequential Cross‑Coupling Strategies

The ortho‑chloro group stabilizes the aryl radical intermediate during protodeboronation, delivering a 73% yield versus 58% for non‑chlorinated analogs [2]. In sequential cross‑coupling schemes (e.g., Suzuki–Miyaura coupling at the boronic acid site followed by Buchwald–Hartwig amination or Sonogashira coupling at the chloro site), this enhanced stability reduces unwanted de‑boronation, improving overall sequence yield and simplifying purification.

Chemical Biology: Diol‑Sensing and Reversible Covalent Probe Design

The lowered pKa of the boronic acid group (≈8.7 vs. 9.3 for phenylboronic acid [2]) increases the fraction of the tetrahedral anionic species at physiological pH, enhancing reversible binding to 1,2‑ and 1,3‑diols. This property supports the use of this compound as a scaffold for developing fluorescent sensors for carbohydrates and glycoproteins, where higher binding affinity at neutral pH is critical for detection sensitivity.

Process Chemistry: High‑Purity Intermediate for API Synthesis

The availability at 97% purity from a major supplier and the improved protodeboronation stability [2] make this compound suitable as a late‑stage intermediate in active pharmaceutical ingredient (API) synthesis. The higher initial purity and reduced by‑product formation during downstream reactions lower the cost and complexity of quality‑control measures, a key consideration in GMP manufacturing workflows.

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